molecular formula C17H14Cl2N4O2S B15099981 N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15099981
M. Wt: 409.3 g/mol
InChI Key: SRRDITCIRMOYSY-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or nitrile.

    Introduction of the furan ring: This step may involve a coupling reaction with a furan derivative.

    Attachment of the dichlorophenyl group: This can be done through a substitution reaction using a dichlorobenzene derivative.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate with an acylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and triazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with different substituents. Examples include:

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Conclusion

This compound is a compound with diverse potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

Molecular Formula

C17H14Cl2N4O2S

Molecular Weight

409.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H14Cl2N4O2S/c1-2-7-23-16(14-4-3-8-25-14)21-22-17(23)26-10-15(24)20-11-5-6-12(18)13(19)9-11/h2-6,8-9H,1,7,10H2,(H,20,24)

InChI Key

SRRDITCIRMOYSY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CO3

Origin of Product

United States

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